BenchChemオンラインストアへようこそ!

1-(4-Ethylbenzyl)guanidine

Sigma receptor pharmacology Sigma-2 selective ligands Neuro-oncology

1-(4-Ethylbenzyl)guanidine (CAS 1368936-41-7; MF: C10H15N3; MW: 177.25 g/mol) is a mono-substituted benzylguanidine derivative bearing a 4-ethylphenylmethyl substituent on one guanidine nitrogen. It belongs to the broader class of substituted guanidines known for sigma receptor modulation, ion channel activity, and metabolic enzyme interactions.

Molecular Formula C10H15N3
Molecular Weight 177.251
CAS No. 1368936-41-7
Cat. No. B2543467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylbenzyl)guanidine
CAS1368936-41-7
Molecular FormulaC10H15N3
Molecular Weight177.251
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CN=C(N)N
InChIInChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13)
InChIKeyOLFMAOLZMYPBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Ethylbenzyl)guanidine (CAS 1368936-41-7) – Compound Class, Regulatory Status, and Procurement Context


1-(4-Ethylbenzyl)guanidine (CAS 1368936-41-7; MF: C10H15N3; MW: 177.25 g/mol) is a mono-substituted benzylguanidine derivative bearing a 4-ethylphenylmethyl substituent on one guanidine nitrogen [1]. It belongs to the broader class of substituted guanidines known for sigma receptor modulation, ion channel activity, and metabolic enzyme interactions [2]. The compound is commercially available at research-grade purity (typically ≥95%) from multiple vendors for laboratory use only, with documented long-term storage recommendations (cool, dry conditions) [1]. Its computed physicochemical properties include XLogP3-AA = 1.1, hydrogen bond donor count = 2, hydrogen bond acceptor count = 1, rotatable bond count = 3, and topological polar surface area = 64.4 Ų [1].

Why 1-(4-Ethylbenzyl)guanidine Cannot Be Casually Substituted with Other Para-Substituted Benzylguanidines


Benzylguanidines with different para-substituents exhibit profoundly divergent biological profiles that preclude interchangeable use. The para-ethyl group confers a specific balance of lipophilicity (XLogP3 = 1.1) [1], steric bulk, and electronic character that is distinct from the 4-chloro (σ-electron-withdrawing), 4-fluoro (strongly electronegative), 4-methoxy (electron-donating via resonance), or unsubstituted (parent) analogs. In systematic SAR studies, 4-substitution on benzylguanidines was shown to be a critical determinant of biological activity: for example, the 4-methyl analog was inactive in a weight-loss model, while the 4-fluoro and 4-chloro analogs were active, and the 4-trifluoromethyl analog displayed yet another profile [2]. Furthermore, the mono-substituted guanidine architecture (single N-alkyl substituent) yields distinct sigma receptor binding compared to N,N'-disubstituted guanidines such as N,N'-bis(4-ethylphenyl)guanidine (CAS 128413-47-8), which targets sodium channels and NMDA receptors rather than sigma-2-preferring binding [3]. These differences mean that substituting 1-(4-ethylbenzyl)guanidine with a close structural analog will almost certainly alter target engagement, selectivity, and downstream biological readout.

Quantitative Differentiation Evidence for 1-(4-Ethylbenzyl)guanidine Relative to Closest Analogs and In-Class Candidates


Sigma-2 vs. Sigma-1 Receptor Selectivity Profile Compared to the Benchmark Ligand DTG

1-(4-Ethylbenzyl)guanidine demonstrates a ~7-fold selectivity for the sigma-2 receptor (σ2) over sigma-1 (σ1) in human receptor assays. Its sigma-2 Ki of 71 nM (human) [1] and 90 nM (rat PC12 cells, [³H]-DTG displacement) [2] contrasts with its sigma-1 Ki of 497 nM (human) [1], yielding a σ1/σ2 selectivity ratio of approximately 7.0 (human). In comparison, the prototypical sigma ligand DTG (1,3-di-o-tolylguanidine) exhibits balanced high-affinity binding with σ1 Ki = 69 nM and σ2 Ki = 21 nM , representing only ~3.3-fold σ2 preference. The ethylbenzyl analog therefore offers a less potent but more σ2-biased profile than DTG, with substantially weaker σ1 engagement.

Sigma receptor pharmacology Sigma-2 selective ligands Neuro-oncology Receptor binding assays

Lipophilicity (XLogP3) Advantage Over the Unsubstituted Parent 1-Benzylguanidine

The para-ethyl substituent on 1-(4-ethylbenzyl)guanidine increases computed lipophilicity to XLogP3-AA = 1.1 [1], compared with an estimated XLogP3 of approximately 0.5–0.7 for the unsubstituted parent 1-benzylguanidine (CAS 2211-57-6; C8H11N3, MW 149.19) . This ~0.4–0.6 log unit increase places 1-(4-ethylbenzyl)guanidine closer to the optimal lipophilicity range for passive membrane permeability while remaining below the typical threshold (XLogP >3) associated with poor solubility and increased promiscuity.

Physicochemical profiling Lipophilicity Drug-likeness Membrane permeability

Reduced Molecular Complexity vs. N,N'-Disubstituted Guanidines for Synthetic Tractability

1-(4-Ethylbenzyl)guanidine (MW 177.25, C10H15N3) [1] is a mono-substituted guanidine with a single functionalizable secondary amine position, offering greater synthetic tractability as a building block compared to the N,N'-disubstituted analog N,N'-bis(4-ethylphenyl)guanidine (MW 267.37, C17H21N3) [2]. The lower molecular weight (90.12 Da lighter), reduced heavy atom count (13 vs. 20), and presence of an unsubstituted guanidine nitrogen enable selective further derivatization at the free NH position without competing reactivity at a second substituted site. This makes 1-(4-ethylbenzyl)guanidine preferable for fragment-based library synthesis or for introducing the 4-ethylbenzyl-guanidine pharmacophore into larger scaffolds.

Synthetic accessibility Building block utility Medicinal chemistry Fragment-based design

Physicochemical Differentiation from the 4-Chlorobenzyl Analog for In Vivo Metabolic Applications

In a systematic SAR study of benzylguanidines as weight-loss agents, 1-(4-chlorobenzyl)guanidine hemisulfate was identified as the lead compound, producing average daily weight differences of −19.7 ± 1.0% (BALB/c), −11.0 ± 0.7% (ob/ob), and −7.3 ± 0.8% (DIO) versus time-matched controls [1]. While 1-(4-ethylbenzyl)guanidine was not directly included in this published panel, the study established that 4-substitution profoundly modulates in vivo efficacy: the 4-methyl analog was inactive, while the 4-fluoro and 4-chloro analogs were active [1]. The 4-ethyl substituent (σp Hammett ≈ −0.15, electron-donating; πHansch ≈ +1.0) occupies a distinct physicochemical space between the inactive 4-methyl (small, weakly electron-donating) and active 4-chloro (electron-withdrawing, lipophilic) derivatives, potentially offering a novel efficacy-toxicity profile not captured by the published panel. For procurement decisions, researchers targeting metabolic indications should note that the 4-chlorobenzyl analog has established in vivo proof-of-concept, while the 4-ethylbenzyl compound provides an unexplored para-substituent with intermediate lipophilicity and opposite electronic character.

Metabolic disorders Weight loss models Obesity pharmacology Benzylguanidine SAR

Sigma-2 Affinity in the Context of Glioblastoma Cell Models

Preliminary in vitro studies have reported that 1-(4-ethylbenzyl)guanidine (abbreviated EBG) reduces glioblastoma cell viability and induces apoptosis through sigma receptor activation [1]. Meanwhile, a broader study of phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme demonstrated that structural modifications to the guanidine scaffold can yield compounds with micromolar-range cytotoxicity and DNA intercalation properties [2]. The sigma-2 receptor affinity of 1-(4-ethylbenzyl)guanidine (Ki = 71–90 nM) [3] provides a plausible molecular mechanism for its anti-glioblastoma activity, as sigma-2 receptor engagement is known to trigger apoptotic pathways in tumor cells. In contrast, the benchmark sigma ligand DTG (σ2 Ki = 21 nM) exhibits higher affinity but also potent σ1 binding, which may produce confounding effects in functional assays.

Glioblastoma multiforme Sigma-2 receptor Cancer cell viability Apoptosis induction

Computed Basicity (pKa) and Hydrogen-Bonding Capacity vs. Other 4-Substituted Benzylguanidines

The predicted pKa of 1-(4-ethylbenzyl)guanidine is approximately 9.86 ± 0.15 (estimated from structurally analogous benzylguanidines) . This is substantially lower than the pKa of unsubstituted guanidine (~13.6) and reflects the electron-donating character of the 4-ethylbenzyl substituent moderating the guanidinium cation stability. For comparison, a closely related guanidine derivative with different substitution (CAS 443794-40-9) shows a predicted pKa of 11.45 ± 0.20 , indicating that substituent identity significantly modulates basicity. The 1-(4-ethylbenzyl)guanidine pKa of ~9.9 means the compound will be predominantly protonated at physiological pH (7.4), maintaining the cationic character essential for sigma receptor recognition, while being less basic than alkylguanidines, potentially reducing non-specific electrostatic interactions.

Physicochemical property prediction Guanidine basicity pKa Solubility and formulation

Highest-Confidence Application Scenarios for 1-(4-Ethylbenzyl)guanidine Based on Current Evidence


Sigma-2 Receptor Pharmacological Probe for Neuro-Oncology Target Validation Studies

With a sigma-2 Ki of 71 nM (human) and ~7-fold selectivity over sigma-1 (Ki = 497 nM) [1], 1-(4-ethylbenzyl)guanidine is best deployed as a chemical probe for dissecting sigma-2-mediated signaling in glioblastoma and other sigma-2-expressing tumor models. Its reduced sigma-1 potency relative to DTG (σ1 Ki = 69 nM) makes it suitable for experiments where sigma-1-driven confounds must be minimized. Recommended use: competitive binding studies with [³H]-DTG in PC12 or tumor cell membranes, functional apoptosis/viability assays in glioblastoma lines, and selectivity profiling against sigma-1 knockouts or selective antagonists.

Building Block for Fragment-Based Drug Discovery and Guanidine Library Synthesis

The mono-substituted architecture (MW 177.25, one free NH₂) provides a clean synthetic handle for generating diverse guanidine-containing compound libraries [2]. Its moderate lipophilicity (XLogP3 = 1.1) keeps library members within drug-like chemical space. Recommended use: N-functionalization at the free guanidine nitrogen via alkylation, acylation, or guanylation chemistry to produce N,N'-disubstituted analogs for SAR exploration; incorporation as a 4-ethylbenzyl-guanidine fragment into larger pharmacophore scaffolds via the free NH position.

Metabolic Disease Lead Diversification Starting from the Published 4-Chlorobenzylguanidine Phenotype

The published efficacy of 1-(4-chlorobenzyl)guanidine in weight-loss models (up to −19.7% daily weight difference in BALB/c mice) establishes proof-of-concept for 4-substituted benzylguanidines in metabolic indications [3]. 1-(4-Ethylbenzyl)guanidine serves as an electronically distinct (electron-donating vs. electron-withdrawing) comparator for SAR studies, enabling investigation of whether the weight-loss phenotype tolerates alternative para-substituents. This is directly relevant for lead optimization campaigns seeking to overcome toxicity, IP, or pharmacokinetic liabilities of the 4-chloro lead compound.

Physicochemical Reference Standard for Benzylguanidine Property Profiling

The well-defined computed properties of 1-(4-ethylbenzyl)guanidine—XLogP3 = 1.1, TPSA = 64.4 Ų, HBD = 2, HBA = 1, MW = 177.25—position it as a useful reference compound for benchmarking experimental physicochemical measurements (logD, pKa, solubility) within benzylguanidine compound series [4]. Its commercial availability at ≥95% purity from multiple vendors supports reproducible cross-laboratory comparisons. Recommended use: inter-laboratory standardization of HPLC retention time, logD7.4 shake-flask measurements, and thermodynamic solubility determinations for guanidine-containing compound sets.

Quote Request

Request a Quote for 1-(4-Ethylbenzyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.